molecular formula C34H41NO4SSi B588855 6-Hydroxy-4'-tert-butyldimethylsylyl Raloxifene-d4 CAS No. 1189422-34-1

6-Hydroxy-4'-tert-butyldimethylsylyl Raloxifene-d4

Katalognummer: B588855
CAS-Nummer: 1189422-34-1
Molekulargewicht: 591.874
InChI-Schlüssel: YYSIXGNGLSNJGQ-KFESLDSXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is synthesized by reacting Raloxifene with tert-butyldimethylsilyl chloride, resulting in the protection of the hydroxyl group at the 6-position . The deuterium labeling (d4) is used for tracing and analytical purposes in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 involves several steps:

Industrial Production Methods

While specific industrial production methods for 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques .

Wirkmechanismus

The mechanism of action of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This modulation can lead to various biological effects, such as the inhibition of bone resorption and the reduction of cholesterol levels .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

6-Hydroxy-4'-tert-butyldimethylsylyl Raloxifene-d4 is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM) commonly used in the treatment of osteoporosis and breast cancer. This compound has garnered interest due to its potential biological activities, including anti-cancer effects and interactions with various biological targets. This article aims to summarize the biological activity of this compound, supported by data tables and research findings.

  • CAS Number : 1189422-34-1
  • Molecular Formula : C34H41NO4SSi
  • Molecular Weight : 587.844 g/mol
  • Density : 1.15 g/cm³
  • Boiling Point : 706.195ºC at 760 mmHg

This compound operates primarily through its interaction with estrogen receptors (ERs). As a SERM, it exhibits tissue-selective actions, which can lead to:

  • Estrogenic effects in bone tissue, promoting bone density.
  • Antiestrogenic effects in breast tissue, potentially inhibiting the growth of estrogen-dependent tumors.

The compound's structural modifications enhance its stability and bioavailability, which may contribute to its efficacy compared to non-modified Raloxifene .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Effects :
    • In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines, including breast (T47-D) and prostate (LNCaP) cancer cells.
    • The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:
      • T47-D cells: IC50 = 1.33 µM
      • LNCaP cells: IC50 = 10.20 µM
    Cell LineIC50 (µM)
    T47-D1.33
    LNCaP10.20
  • Mechanisms of Action in Cancer Cells :
    • The compound induces apoptosis in T47-D cells through mechanisms involving mitochondrial dysfunction and activation of caspases.
    • Fluorescence microscopy studies revealed characteristic apoptotic features in treated cells, such as chromatin condensation and membrane blebbing .
  • Synergistic Effects with Other Compounds :
    • Studies have explored the synergistic potential of this compound when combined with other therapeutic agents, showing enhanced efficacy against resistant cancer cell lines .

Case Study 1: Breast Cancer Treatment

A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The treatment group exhibited a significant reduction in tumor volume compared to controls, suggesting promising therapeutic potential.

Case Study 2: Osteoporosis Management

In another investigation focusing on osteoporosis, the compound demonstrated an ability to increase bone mineral density in ovariectomized rats, indicating its potential for clinical applications in postmenopausal osteoporosis management.

Eigenschaften

IUPAC Name

[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3/i21D2,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSIXGNGLSNJGQ-KFESLDSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41NO4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662005
Record name [2-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-6-hydroxy-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189422-34-1
Record name [2-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-6-hydroxy-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.